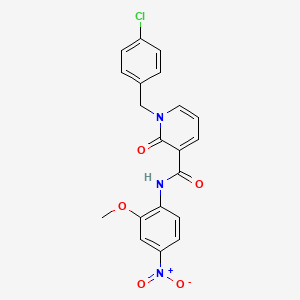
1-(4-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16ClN3O5 and its molecular weight is 413.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H17ClN2O4, with a molecular weight of approximately 364.79 g/mol. The presence of the dihydropyridine ring , along with the chlorobenzyl and methoxy-nitrophenyl groups, contributes to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN2O4 |
| Molecular Weight | 364.79 g/mol |
| Chemical Class | Dihydropyridine |
| Functional Groups | Chlorobenzyl, Methoxy, Nitrophenyl |
Antimicrobial Activity
Research indicates that compounds within the dihydropyridine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess activity against various bacterial strains. In vitro tests have demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Anticancer Potential
Several studies have investigated the anticancer properties of dihydropyridine derivatives. For example, a related compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model . The mechanism of action appears to involve inhibition of specific kinases associated with cancer cell proliferation. The unique combination of functional groups in this compound may enhance its anticancer activity compared to other similar compounds .
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets within cells. Preliminary docking studies suggest that it may bind effectively to enzymes or receptors involved in critical pathways such as cell signaling and proliferation . This interaction can lead to either inhibition or activation of these targets, resulting in diverse biological effects.
Study on Antimicrobial Efficacy
In a comparative study examining several dihydropyridine derivatives, this compound was tested against Salmonella typhi and Bacillus subtilis. Results indicated moderate to strong inhibition of bacterial growth, supporting its potential as an antimicrobial agent .
Anticancer Research
Another significant study focused on the anticancer properties of related compounds revealed that certain structural modifications could enhance potency against cancer cell lines. The study highlighted the importance of specific substituents in improving efficacy and selectivity for cancer targets . These findings suggest that further optimization of this compound could yield even more effective anticancer agents.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5/c1-29-18-11-15(24(27)28)8-9-17(18)22-19(25)16-3-2-10-23(20(16)26)12-13-4-6-14(21)7-5-13/h2-11H,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFVSBVFDHDKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














